Cas no 164334-17-2 (4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol)

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol is a specialized organic compound featuring a trityl-protected tetrazole moiety linked to a phenolic group. This structure provides unique reactivity, making it valuable in synthetic chemistry, particularly in peptide coupling and click chemistry applications. The trityl group enhances stability, allowing for selective deprotection under mild conditions, while the tetrazole ring contributes to its utility as a bioisostere or ligand in medicinal chemistry. The phenolic functionality further enables derivatization, facilitating its incorporation into more complex molecular architectures. Its well-defined protective group strategy and versatile reactivity make it a useful intermediate in pharmaceutical and materials science research.
4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol structure
164334-17-2 structure
商品名:4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol
CAS番号:164334-17-2
MF:C27H22N4O
メガワット:418.48978
MDL:MFCD06739094
CID:1038033
PubChem ID:53393730

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol 化学的及び物理的性質

名前と識別子

    • 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol
    • 4-(2-TRITYL-2H-TETRAZOL-5-YLMETHYL)-PHENOL
    • AB28584
    • ACMC-1B06B
    • AK-96069
    • ANW-63014
    • CTK1G8528
    • KB-237006
    • 4-{[2-(triphenylmethyl)-2H-1,2,3,4-tetrazol-5-yl]methyl}phenol
    • DTXSID90693925
    • Phenol, 4-[[2-(triphenylmethyl)-2H-tetrazol-5-yl]methyl]-
    • 4-[(2-trityltetrazol-5-yl)methyl]phenol
    • 4-{[2-(Triphenylmethyl)-2H-tetrazol-5-yl]methyl}phenol
    • 164334-17-2
    • DB-339547
    • 4-{[2-(TRIPHENYLMETHYL)-1,2,3,4-TETRAZOL-5-YL]METHYL}PHENOL
    • AKOS015902550
    • CS-0340697
    • DB-027046
    • MDL: MFCD06739094
    • インチ: InChI=1S/C27H22N4O/c32-25-18-16-21(17-19-25)20-26-28-30-31(29-26)27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,32H,20H2
    • InChIKey: YSDAHJUJMHJCIY-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(CC5=CC=C(C=C5)O)N=N4

計算された属性

  • せいみつぶんしりょう: 418.17936134g/mol
  • どういたいしつりょう: 418.17936134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 515
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.5
  • トポロジー分子極性表面積: 63.8Ų

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D971281-25g
4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol
164334-17-2 95%
25g
$13475 2024-07-28
eNovation Chemicals LLC
D971281-500mg
4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol
164334-17-2 95%
500mg
$500 2024-07-28
eNovation Chemicals LLC
D971281-5g
4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol
164334-17-2 95%
5g
$3355 2024-07-28
TRC
T072520-500mg
4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol
164334-17-2
500mg
$ 480.00 2022-06-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
82R0027-5g
4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol
164334-17-2 96%
5g
¥26214.33 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
82R0027-25g
4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol
164334-17-2 96%
25g
¥104839.84 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
82R0027-100mg
4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol
164334-17-2 96%
100mg
1594.32CNY 2021-07-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
82R0027-1g
4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol
164334-17-2 96%
1g
¥6977.66 2025-01-20
eNovation Chemicals LLC
D971281-100mg
4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol
164334-17-2 95%
100mg
$230 2024-07-28
A2B Chem LLC
AA86371-100mg
4-((2-Trityl-2h-tetrazol-5-yl)methyl)phenol
164334-17-2 ≥ 97 % (Assay)
100mg
$536.00 2024-01-03

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol 関連文献

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenolに関する追加情報

Comprehensive Overview of 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol (CAS No. 164334-17-2)

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol (CAS No. 164334-17-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. The compound features a tetrazole ring, a trityl protecting group, and a phenolic moiety, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of bioactive molecules and enzyme inhibitors.

The tetrazole ring in 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol is a nitrogen-rich heterocycle, which is known for its metabolic stability and ability to mimic carboxylic acids. This property has made it a valuable scaffold in medicinal chemistry, especially in the design of prodrugs and biomimetics. The trityl group serves as a protective moiety, enhancing the compound's stability during synthetic processes. Meanwhile, the phenolic hydroxyl group offers opportunities for further functionalization, enabling the creation of derivatives with tailored properties.

In recent years, the demand for high-purity intermediates like 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol has surged, driven by advancements in peptide synthesis and small-molecule therapeutics. The compound's role in click chemistry and bioconjugation has also been highlighted, as it facilitates the formation of stable covalent bonds under mild conditions. These attributes align with the growing trend toward green chemistry and sustainable synthetic methodologies.

From an analytical perspective, 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol is characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the compound's purity and structural integrity, which are critical for its application in high-throughput screening and lead optimization. The compound's solubility in organic solvents like DMSO and acetonitrile further enhances its utility in laboratory settings.

The synthesis of 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol typically involves multi-step reactions, including protection-deprotection strategies and selective functionalization. Researchers are continually optimizing these protocols to improve yields and reduce byproducts, addressing the industry's need for cost-effective and scalable processes. Innovations in catalysis and flow chemistry are also being explored to streamline production.

Beyond its synthetic applications, 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol has potential in material science, particularly in the development of functional polymers and smart materials. Its ability to participate in crosslinking reactions and form hydrogen bonds makes it a candidate for designing advanced materials with tunable properties. This interdisciplinary relevance underscores the compound's importance in both academia and industry.

As the scientific community continues to explore the frontiers of molecular design, compounds like 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol will remain at the forefront of innovation. Its combination of structural features and functional versatility positions it as a key player in the next generation of therapeutic agents and specialty chemicals. For researchers seeking reliable and high-quality intermediates, this compound offers a robust platform for diverse applications.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:164334-17-2)4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol
A882466
清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/25g/500mg/250mg/100mg
価格 ($):874.0/3285.0/13139.0/492.0/301.0/206.0